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Compound of Interest

Compound Name: Epirosmanol

Cat. No.: B1649433 Get Quote

CAS Number: 93380-12-2 Molecular Formula: C₂₀H₂₆O₅ Molecular Weight: 346.42 g/mol

This technical guide provides an in-depth overview of Epirosmanol, a natural diterpene

lactone with significant biological activities. This document is intended for researchers,

scientists, and professionals in drug development, offering a centralized resource on its

chemical properties, biological functions, and the experimental methodologies used for its

evaluation.

Physicochemical Properties of Epirosmanol
Property Value Reference

CAS Number 93380-12-2 [1]

Molecular Formula C₂₀H₂₆O₅ [1]

Molecular Weight 346.42 g/mol

IUPAC Name

3,4,8-trihydroxy-11,11-

dimethyl-5-propan-2-yl-16-

oxatetracyclo[7.5.2.0¹,¹⁰.0²,⁷]he

xadeca-2,4,6-trien-15-one

[1]

Appearance Solid [1]

Melting Point 221 - 225 °C [1]
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Epirosmanol, primarily isolated from plants of the Lamiaceae family such as Salvia officinalis

(sage) and Rosmarinus officinalis (rosemary), has demonstrated a range of biological activities,

including antioxidant, anti-cancer, and melanin synthesis inhibitory effects.[2]

Antioxidant Activity
Epirosmanol is recognized for its potent antioxidant properties, contributing to the overall

antioxidant capacity of rosemary and sage extracts.[2] It acts as a free radical scavenger,

effectively neutralizing reactive oxygen species (ROS) and thus protecting cells from oxidative

damage. The antioxidant capacity of Epirosmanol and related diterpenes is often attributed to

the presence of ortho-dihydroxy groups in their structure.

Anti-Cancer Activity
Emerging research indicates that Epirosmanol possesses anti-cancer properties. While

specific studies on Epirosmanol are limited, the broader class of abietane diterpenoids, to

which it belongs, has been shown to inhibit the proliferation of various cancer cell lines. The

proposed mechanisms of action for related compounds like carnosol and rosmanol involve the

induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key

signaling pathways implicated in cancer progression, such as PI3K/AKT and STAT3/JAK2.

Further research is needed to elucidate the specific molecular targets and signaling pathways

directly affected by Epirosmanol in cancer cells.

Melanin Synthesis Inhibition
Epirosmanol has been identified as an inhibitor of melanin biosynthesis. This activity is

primarily attributed to its ability to inhibit tyrosinase, the key enzyme in the melanogenesis

pathway. By reducing tyrosinase activity, Epirosmanol can decrease the production of

melanin, making it a compound of interest for applications in dermatology and cosmetology for

the treatment of hyperpigmentation disorders.

Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological

activities of Epirosmanol. Below are standardized methodologies for key assays.
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DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay is a common and reliable method for evaluating the antioxidant activity of a

compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an

antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical

form, resulting in a color change from violet to yellow. The degree of discoloration is

proportional to the scavenging activity of the antioxidant.

Methodology:

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (typically 0.1

mM). The absorbance of this solution at 517 nm should be approximately 1.0.

Sample Preparation: Dissolve Epirosmanol in a suitable solvent (e.g., methanol or DMSO)

to prepare a stock solution. From this, create a series of dilutions to test a range of

concentrations.

Reaction: In a 96-well plate or cuvettes, mix a specific volume of the Epirosmanol solution

with the DPPH working solution. A control containing only the solvent and DPPH solution

should also be prepared.

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified

period (e.g., 30 minutes).

Measurement: Measure the absorbance of each solution at 517 nm using a

spectrophotometer.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the test

sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the

DPPH radicals) can be determined by plotting the percentage of inhibition against the

concentration of Epirosmanol.
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Mushroom Tyrosinase Inhibition Assay
This in vitro assay is used to assess the inhibitory effect of a compound on the activity of

tyrosinase, a key enzyme in melanin synthesis.

Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a

characteristic absorbance at 475 nm. An inhibitor will reduce the rate of this reaction.

Methodology:

Reagent Preparation:

Phosphate Buffer (e.g., 50 mM, pH 6.8)

Mushroom Tyrosinase solution (e.g., 100 units/mL in phosphate buffer)

L-DOPA solution (e.g., 2.5 mM in phosphate buffer)

Epirosmanol solutions at various concentrations.

Reaction Mixture: In a 96-well plate, add the phosphate buffer, Epirosmanol solution, and

tyrosinase solution. A control well should contain the solvent instead of the Epirosmanol
solution.

Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short

period (e.g., 10 minutes).

Initiation of Reaction: Add the L-DOPA solution to all wells to start the reaction.

Measurement: Immediately measure the absorbance at 475 nm at different time points (e.g.,

every minute for 20 minutes) using a microplate reader.

Calculation: The rate of reaction is determined from the linear portion of the absorbance

versus time plot. The percentage of tyrosinase inhibition is calculated as follows:

The IC₅₀ value can be determined from a dose-response curve.

Cell Viability (MTT) Assay
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The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase

enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting

intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Methodology:

Cell Seeding: Seed cells (e.g., B16-F10 melanoma cells for melanin studies or various

cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treatment: Treat the cells with various concentrations of Epirosmanol for a specific duration

(e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each

well and incubate for 3-4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the

concentration of the compound that reduces cell viability by 50%, can be calculated from the

dose-response curve.

Signaling Pathways and Logical Relationships
The biological activities of natural compounds like Epirosmanol are often mediated through

the modulation of complex intracellular signaling pathways. While the specific pathways

targeted by Epirosmanol are still under investigation, we can infer potential mechanisms from

related diterpenoids and the general understanding of the processes it affects.
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Potential Anti-Cancer Signaling Pathway
Based on studies of related compounds such as Rosmanol, a potential signaling pathway

involved in the anti-cancer effects of Epirosmanol could involve the modulation of cell survival

and proliferation pathways.
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Caption: Potential mechanism of Epirosmanol's anti-cancer activity.

Melanin Synthesis Inhibition Workflow
The process of identifying and characterizing a melanin synthesis inhibitor like Epirosmanol
follows a logical experimental workflow.
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Caption: Experimental workflow for identifying melanin synthesis inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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